6-fluoro-1H-indazole-3-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

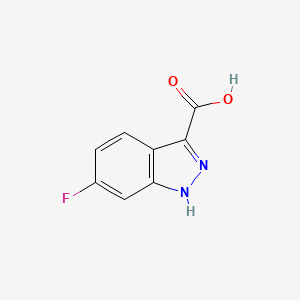

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-4-1-2-5-6(3-4)10-11-7(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPFUABTEGLQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445320 | |

| Record name | 6-fluoro-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129295-30-3 | |

| Record name | 6-fluoro-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 6-Fluoro-1H-indazole-3-carboxylic acid

Abstract

6-Fluoro-1H-indazole-3-carboxylic acid is a pivotal building block in contemporary drug discovery, valued for the unique combination of a privileged indazole scaffold, an acidic carboxylic acid handle, and a modulating fluorine substituent. This guide provides an in-depth analysis of its core physicochemical and electronic properties, focusing on the interplay between its functional groups which dictates its reactivity and utility. We will explore its amphoteric nature, the influence of fluorine's electronic effects, and its reactivity profile. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the application of this versatile molecule.

Introduction: The Strategic Importance of a Fluorinated Indazole

The indazole ring system is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules designed to be kinase inhibitors and other targeted therapeutics.[1] this compound emerges as a particularly strategic starting material for several key reasons.[2] Its structure consists of three critical components:

-

The 1H-Indazole Core: A bicyclic aromatic heterocycle that provides a rigid, three-dimensional framework capable of engaging in various non-covalent interactions with biological targets. The 1H-tautomer is the most energetically stable form.[3]

-

The 3-Carboxylic Acid Group: This functional group serves as a versatile synthetic handle for elaboration into amides, esters, and other functionalities, enabling the exploration of chemical space. It also significantly influences the molecule's solubility and acidity.[2]

-

The 6-Fluoro Substituent: The fluorine atom is not a mere placeholder. As the most electronegative element, it profoundly modulates the electronic properties of the entire molecule through a strong inductive effect.[4] This can enhance binding affinity, improve metabolic stability, and fine-tune pKa, making it a critical tool for property optimization in drug design.[5]

This guide will dissect these features to provide a comprehensive understanding of the molecule's fundamental—or "basic"—properties.

Core Physicochemical Properties

A precise understanding of a molecule's physical characteristics is the foundation of all subsequent experimental design. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅FN₂O₂ | [2][6][7] |

| Molecular Weight | 180.14 g/mol | [2][6][7] |

| Appearance | White to light beige or light yellow crystalline powder | [2][8] |

| Melting Point | ~290 °C (with decomposition) | [2] |

| Solubility | Low solubility in water; soluble in organic solvents (e.g., alcohols, ethers) | [8] |

| Predicted pKa | 2.86 ± 0.10 | [8] |

| Purity (Commercial) | ≥ 98% (by HPLC) | [2] |

The Amphoteric Character: A Duality of Acidity and Basicity

The term "basic properties" can refer to both fundamental characteristics and, in a chemical context, the ability to act as a Brønsted-Lowry base (a proton acceptor). This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups, and its behavior is dictated by the pH of its environment.

The Acidic Nature: The Carboxylic Acid

The most prominent acidic center is the carboxylic acid group. The predicted pKa of approximately 2.86 is driven by the deprotonation of this group to form a stable carboxylate anion.[8] The presence of the electron-withdrawing fluorine atom at the 6-position enhances this acidity compared to the non-fluorinated parent compound, indazole-3-carboxylic acid (predicted pKa ~3.03).[9] The fluorine atom exerts a powerful negative inductive effect (σ-withdrawal), pulling electron density through the sigma bonds of the aromatic system.[10] This delocalizes the negative charge of the resulting carboxylate, stabilizing the conjugate base and thus lowering the pKa (making the acid stronger).

The Basic Nature: The Pyrazole Nitrogens

The indazole core itself is weakly basic.[3] The lone pair of electrons on the N2 nitrogen atom of the pyrazole ring is available for protonation. Unsubstituted indazole has a pKa of 1.04 for the equilibrium between the protonated indazolium cation and the neutral molecule.[11] However, the strong electron-withdrawing effects of both the fluorine and the carboxylic acid groups significantly reduce the electron density on the indazole ring, making the nitrogen atoms much less basic. Protonation will only occur under strongly acidic conditions.

The diagram below illustrates the key acid-base equilibria for the molecule.

Caption: Acid-base equilibria of this compound.

Synthesis and Reactivity Profile

Synthetic Access

While multiple synthetic routes to the indazole scaffold exist, a common and effective method for producing 3-substituted indazoles involves the nitrosation of corresponding indole precursors.[1][12] This transformation proceeds under mild acidic conditions and is tolerant of a variety of functional groups.

The general workflow for this synthesis is outlined below.

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity is dominated by the carboxylic acid group, making it an ideal intermediate for library synthesis.

-

Amidation/Esterification: The carboxylic acid readily participates in coupling reactions with amines or alcohols using standard reagents (e.g., HATU, EDC/HOBt, SOCl₂) to form amides and esters, respectively. This is the primary method for incorporating this scaffold into larger molecules.

-

N-H Functionalization: The proton on the N1 nitrogen is acidic (pKa ~13.86 for unsubstituted indazole) and can be removed by a suitable base, allowing for N-alkylation or N-acylation reactions.[3][11] This provides another site for structural diversification.

-

Electrophilic Aromatic Substitution: The indazole ring can undergo electrophilic substitution (e.g., nitration, halogenation). However, the ring is considered electron-deficient due to the pyrazole moiety and is further deactivated by the fluorine and carboxylic acid groups. Reactions typically require harsh conditions.

Experimental Protocols and Characterization

To ensure scientific integrity, all experimental work must be self-validating. Below are representative protocols for handling and derivatizing this compound.

Protocol: Potentiometric Titration for pKa Determination (Conceptual)

This protocol describes a standard method for experimentally verifying the pKa, providing a self-validating system through rigorous calibration and control.

Causality: Potentiometric titration is chosen for its precision. By monitoring pH changes upon addition of a titrant of known concentration, an inflection point is generated that directly corresponds to the pKa. A co-solvent system is necessary due to the compound's poor aqueous solubility.

Methodology:

-

Preparation: Accurately weigh ~20 mg of this compound and dissolve it in a 40:60 (v/v) mixture of methanol and deionized water.

-

Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 2.00, 4.01, 7.00) that bracket the expected pKa.

-

Titration: Place the solution in a jacketed beaker at a constant temperature (25 °C). Titrate with a standardized 0.1 M NaOH solution, adding small, precise aliquots (e.g., 0.02 mL) while recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point on the first derivative plot (ΔpH/ΔV vs. V).

Protocol: Standard Amide Coupling with Benzylamine

This protocol demonstrates the compound's primary utility as a synthetic building block. Each reagent has a specific, critical function.

Causality: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable). DIPEA is a non-nucleophilic base used to activate the carboxylic acid and neutralize the ammonium salts formed during the reaction, driving the equilibrium towards product formation.

Caption: Step-by-step workflow for a typical amide coupling reaction.

Methodology:

-

Setup: To a solution of this compound (180 mg, 1.0 mmol) in anhydrous DMF (10 mL), add benzylamine (118 mg, 1.1 mmol).

-

Activation: Add HATU (456 mg, 1.2 mmol) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (323 mg, 2.5 mmol).

-

Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the desired amide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Conclusion

This compound is a deceptively simple molecule whose properties are a masterclass in the effects of functional group interplay. It is a crystalline, amphoteric solid whose chemical behavior is governed by an acidic carboxylic acid (pKa ~2.86) and a weakly basic indazole core. The key 6-fluoro substituent provides a powerful tool for electronic modulation, enhancing the acidity of the molecule and offering potential benefits for biological activity and metabolic stability. Its robust reactivity, primarily through its carboxylic acid handle, cements its status as a high-value, versatile building block for the synthesis of complex and biologically active molecules in oncology, neurology, and beyond.[2]

References

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 4. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scbt.com [scbt.com]

- 7. 129295-30-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Indazole - Wikipedia [en.wikipedia.org]

- 12. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 6-fluoro-1H-indazole-3-carboxylic acid

Introduction: The Significance of 6-fluoro-1H-indazole-3-carboxylic acid in Modern Drug Discovery

This compound is a heterocyclic organic compound that has garnered significant attention within the pharmaceutical and life sciences sectors.[1] Its rigid bicyclic indazole core, substituted with a fluorine atom and a carboxylic acid moiety, makes it a valuable building block and a key intermediate in the synthesis of a diverse array of bioactive molecules.[1] The indazole scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with applications in oncology, pain management, and antiemetic therapy.[1]

The strategic placement of a fluorine atom often enhances metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] The carboxylic acid group provides a crucial handle for synthetic modification and contributes to the molecule's solubility and reactivity.[1] Consequently, this compound is extensively utilized in the development of novel therapeutic agents, particularly in the fields of oncology and neurology.[1]

A thorough understanding of the physicochemical properties of this compound is paramount for researchers in drug development. These characteristics, including acidity (pKa), lipophilicity (logP/logD), and aqueous solubility, govern a molecule's behavior from initial high-throughput screening and formulation development to its absorption, distribution, metabolism, and excretion (ADME) profile in vivo. This guide provides a comprehensive overview of the known physicochemical properties of this compound and presents detailed, field-proven protocols for their experimental determination.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₅FN₂O₂ | [2] |

| Molecular Weight | 180.14 g/mol | [2] |

| Appearance | White to light beige crystalline powder | [1] |

| Melting Point | ~290 °C (with decomposition) | [1] |

| Predicted pKa | 2.86 ± 0.10 | ChemAxon |

| Aqueous Solubility | Low solubility in water | [3] |

| Solubility in Organic Solvents | Soluble in alcohols and ethers | [3] |

Acidity (pKa): A Critical Determinant of In Vivo Behavior

The acid dissociation constant (pKa) is a fundamental parameter that dictates the extent of ionization of a molecule at a given pH. For an ionizable compound like this compound, the pKa of its carboxylic acid group will determine its charge state in different physiological compartments, which in turn influences its solubility, permeability across biological membranes, and binding to its target protein.

The parent indazole scaffold is amphoteric, with a pKa of approximately 1.04 for the protonated indazolium cation and 13.86 for the deprotonation of the N-H proton.[4] However, for this compound, the most physiologically relevant pKa is that of the carboxylic acid group. The predicted pKa of 2.86 suggests it is a relatively strong acid, and will be predominantly in its anionic carboxylate form at physiological pH (7.4). This has significant implications for its absorption and distribution.

Experimental Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of a compound. It involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte while monitoring the pH. The pKa can be determined from the inflection point of the resulting titration curve.

Protocol:

-

Preparation of Solutions:

-

Prepare a 0.1 M solution of sodium hydroxide (NaOH) and standardize it.

-

Prepare a 0.1 M solution of hydrochloric acid (HCl).

-

Prepare a 0.15 M solution of potassium chloride (KCl) to maintain a constant ionic strength.

-

Accurately weigh and dissolve this compound in a suitable co-solvent (e.g., a small amount of DMSO or ethanol) if necessary, and then dilute with deionized water to a final concentration of approximately 1 mM. Ensure the final concentration of the organic co-solvent is minimal.

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the 1 mM analyte solution into a temperature-controlled titration vessel.

-

Add the KCl solution to achieve a final concentration of 0.15 M.

-

If necessary, adjust the initial pH of the solution to below the expected pKa (e.g., pH 2.0) using the 0.1 M HCl.

-

Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

-

Record the pH reading after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH is well above the expected pKa (e.g., pH 12).

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

The pKa is the pH at which half of the volume of NaOH required to reach the equivalence point has been added (the half-equivalence point).

-

Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

-

Perform the titration in triplicate to ensure reproducibility.

-

Diagram of the Potentiometric Titration Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP/logD): Gauging Membrane Permeability and Beyond

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design. It is typically expressed as the logarithm of the partition coefficient (logP) for non-ionizable compounds, or the distribution coefficient (logD) for ionizable compounds at a specific pH.[5][6] For this compound, which is ionizable, logD at pH 7.4 is the more physiologically relevant parameter. A compound's lipophilicity influences its solubility, absorption, membrane permeability, plasma protein binding, and volume of distribution. According to Lipinski's "rule of five," a logP value not greater than 5 is a common characteristic of orally bioavailable drugs.[5][6]

Experimental Determination of logD by the Shake-Flask Method

The shake-flask method is the "gold standard" for determining logP and logD values due to its direct measurement of the compound's partitioning between two immiscible phases, typically n-octanol and an aqueous buffer.[7]

Protocol:

-

Preparation of Phases:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Pre-saturate the n-octanol by mixing it with the PBS buffer (pH 7.4) and shaking vigorously for 24 hours. Allow the phases to separate completely.

-

Similarly, pre-saturate the PBS buffer (pH 7.4) with n-octanol.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO (e.g., 10 mM).[6]

-

Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and pre-saturated PBS buffer. The final concentration of the compound should be low enough to avoid solubility issues in either phase, and the volume of DMSO should be minimal (e.g., <1%).

-

-

Partitioning:

-

Vortex the mixture vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium to be reached.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Calculation of logD:

-

The distribution coefficient (D) is calculated as: D = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

The logD is then calculated as: logD = log₁₀(D)

-

Perform the experiment in triplicate.

-

Diagram of the Shake-Flask Method for logD Determination:

Caption: Workflow for logD determination using the shake-flask method.

Aqueous Solubility: A Gatekeeper for Bioavailability

Aqueous solubility is a critical physicochemical property that influences the dissolution rate and, consequently, the absorption and bioavailability of orally administered drugs.[8] Poor aqueous solubility is a major challenge in drug development, often leading to inadequate and variable absorption.[8][9] this compound is reported to have low solubility in water.[3] Quantifying this solubility is essential for formulation strategies. Both kinetic and thermodynamic solubility assays are commonly employed.

Experimental Determination of Thermodynamic Solubility by the Shake-Flask Method

Thermodynamic solubility represents the saturation concentration of a compound in a solvent at equilibrium and is the most accurate measure of solubility.

Protocol:

-

Preparation:

-

Prepare the desired aqueous buffer (e.g., PBS at pH 7.4).

-

Ensure the buffer is at a constant temperature (e.g., 25°C or 37°C).

-

-

Equilibration:

-

Add an excess amount of solid this compound to a known volume of the buffer in a sealed vial. The excess solid ensures that a saturated solution is formed.

-

Agitate the suspension using a shaker or rotator at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the suspension to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

To remove any remaining solid particles, filter the aliquot through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter) or centrifuge at high speed and collect the supernatant.

-

-

Quantification:

-

Quantify the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method such as HPLC-UV or LC-MS. A standard calibration curve must be prepared.

-

-

Reporting:

-

The solubility is reported as the measured concentration, typically in µg/mL or µM.

-

The experiment should be performed in triplicate.

-

Diagram of Thermodynamic Solubility Determination:

Caption: Workflow for thermodynamic solubility determination.

Conclusion: A Framework for Comprehensive Characterization

While this compound is a compound of significant interest in contemporary drug discovery, a complete public profile of its key physicochemical characteristics is lacking. The information and protocols detailed in this guide provide researchers with a robust framework to both understand the existing data and experimentally determine the critical missing values of pKa, logD, and aqueous solubility. The generation of this data is a crucial, self-validating step in the early stages of any research and development program. By applying these methodologies, scientists can ensure a solid foundation for lead optimization, formulation development, and ultimately, the successful progression of new therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. Indazole - Wikipedia [en.wikipedia.org]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bmglabtech.com [bmglabtech.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

Introduction: The Strategic Importance of a Fluorinated Indazole Scaffold

An In-Depth Technical Guide to 6-Fluoro-1H-indazole-3-carboxylic acid (CAS: 129295-30-3)

This compound is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern medicinal chemistry. Its structure combines two key features of significant pharmacological interest: the indazole nucleus and a fluorine substituent. The indazole ring system is recognized as a "privileged scaffold," frequently found in the core of a wide array of biologically active molecules, including FDA-approved drugs for cancer therapy such as Pazopanib and Axitinib.[1][2]

The strategic placement of a fluorine atom at the 6-position further enhances the molecule's utility. Fluorine substitution is a well-established strategy in drug design to modulate a compound's physicochemical properties.[3][4] It can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability, ultimately leading to improved pharmacokinetic profiles.[3][4] Consequently, this compound serves as a versatile precursor for novel therapeutic agents, particularly in the fields of oncology, neurology, and inflammation.[5][6]

Physicochemical and Structural Properties

This compound typically presents as a white to light yellow crystalline solid with limited solubility in water but good solubility in common organic solvents like alcohols and ethers.[7] Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 129295-30-3 | [8][9] |

| Molecular Formula | C₈H₅FN₂O₂ | [7][8][9] |

| Molecular Weight | 180.14 g/mol | [7][8][9] |

| Predicted Density | 1.610 ± 0.06 g/cm³ | [7] |

| Predicted Boiling Point | 445.9 ± 25.0 °C | [7] |

| Predicted pKa | 2.86 ± 0.10 | [7] |

Synthesis and Mechanistic Considerations

The synthesis of indazole-3-carboxylic acids can be approached through several routes, often tailored to the specific substitution pattern required. A prevalent and effective method involves the protection of the indazole nitrogen, followed by directed lithiation and subsequent carboxylation with carbon dioxide. This strategy provides excellent regiocontrol for introducing the carboxylic acid group at the 3-position.

Workflow for a Representative Synthesis

The following diagram illustrates a common synthetic pathway, which involves N-protection, metallation, carboxylation, and final deprotection.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from established methods for preparing indazole-3-carboxylic acids.[10][11]

Step 1: N-Protection of 6-Fluoro-1H-indazole

-

Dissolve 6-fluoro-1H-indazole (1 equiv.) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl, 1.2 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield N-SEM-protected 6-fluoro-1H-indazole.

Causality: The SEM protecting group is employed to prevent the acidic N-H proton from interfering with the subsequent lithiation step. NaH is a strong base used to deprotonate the indazole nitrogen, facilitating the nucleophilic attack on SEM-Cl.

Step 2: Lithiation and Carboxylation

-

Dissolve the N-SEM-protected 6-fluoro-1H-indazole (1 equiv.) in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.

-

Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv.) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

-

Bubble dry carbon dioxide (CO₂) gas through the reaction mixture for 90 minutes at -40 °C.[10]

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and acidify with 1 M hydrochloric acid (HCl) to a pH of ~3.

-

Extract the product with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the N-SEM-protected carboxylic acid.

Causality: n-BuLi is a powerful organolithium reagent capable of deprotonating the C-H bond at the 3-position of the indazole ring, which is the most acidic carbon proton. The resulting lithiated species is a potent nucleophile that readily attacks the electrophilic carbon of CO₂.

Step 3: Deprotection

-

Dissolve the N-SEM-protected this compound (1 equiv.) in a mixture of THF and dimethylformamide (DMF).

-

Add tetrabutylammonium fluoride (TBAF, 1 M solution in THF, 1.8 equiv.).[12]

-

Reflux the reaction mixture at 80 °C for 4 hours, monitoring completion by TLC.[10]

-

After cooling, evaporate the THF and basify the residue with 10% sodium bicarbonate (NaHCO₃) solution.

-

Wash the aqueous layer with diethyl ether to remove organic impurities.

-

Acidify the aqueous layer with a citric acid solution to precipitate the final product.

-

Filter the solid, wash with cold water, and dry under vacuum to afford pure this compound.

Causality: TBAF is a fluoride ion source that selectively cleaves the silicon-carbon bond of the SEM protecting group, liberating the free N-H of the indazole ring under conditions that do not affect the carboxylic acid.

Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for synthesizing pharmacologically active compounds. The carboxylic acid handle allows for facile derivatization, typically through amide bond formation, to introduce diverse functionalities.

Caption: Role as a precursor to diverse bioactive molecules.

Key Therapeutic Areas

-

Kinase Inhibition : The indazole scaffold is a cornerstone of many kinase inhibitors used in oncology.[2] Research has shown that the position of the fluorine atom is critical for activity. For instance, a 6-fluoroindazole derivative demonstrated significantly enhanced inhibitory potency against Rho kinase (ROCK1) with an IC₅₀ of 14 nM and dramatically increased oral bioavailability (61%) compared to its 4-fluoro counterpart (IC₅₀ of 2500 nM).[13] This highlights the specific advantage of the 6-fluoro substitution pattern.

-

Nitric Oxide Synthase (NOS) Inhibition : Fluorinated indazoles have been developed as selective inhibitors of nitric oxide synthase, an enzyme implicated in neurodegenerative diseases and inflammation. Studies indicate that fluorination of the indazole aromatic ring increases both inhibitory potency and selectivity for inducible NOS (iNOS or NOS-II) over neuronal NOS (nNOS or NOS-I).[6] This selectivity is crucial for developing neuroprotective agents with fewer side effects.[6]

-

Anti-inflammatory and Analgesic Agents : Indazole derivatives are well-known for their anti-inflammatory and analgesic properties.[5] The this compound core provides a foundation for creating novel non-steroidal anti-inflammatory drugs (NSAIDs) and other modulators of inflammatory pathways.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: Expected to show signals in the aromatic region for the protons on the indazole ring, with characteristic splitting patterns influenced by fluorine coupling. A broad singlet at the downfield end of the spectrum (>13 ppm) would correspond to the carboxylic acid proton.

-

¹³C NMR: Will display signals for the eight distinct carbon atoms, with the carbon attached to fluorine exhibiting a large one-bond coupling constant (¹JCF).

-

-

Infrared (IR) Spectroscopy : Key vibrational bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C-F stretching vibrations.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition (C₈H₅FN₂O₂).

Safety and Handling

While a comprehensive toxicological profile is not widely published, this compound is presumed to be an irritant to the skin, eyes, and respiratory system.[7] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound stands out as a high-value chemical intermediate with significant strategic importance in drug discovery and development. The convergence of the pharmacologically privileged indazole scaffold, the beneficial properties imparted by fluorine substitution, and a reactive carboxylic acid handle makes it an ideal starting point for the synthesis of next-generation therapeutics. Its demonstrated utility in creating potent and selective inhibitors for critical targets in oncology and neurology underscores its continued relevance and potential for future medical breakthroughs.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure of 6-Fluoro-1H-indazole-3-carboxylic Acid

This guide provides a comprehensive technical overview of 6-fluoro-1H-indazole-3-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of its molecular structure, properties, synthesis, and applications.

Introduction: The Strategic Importance of this compound in Drug Discovery

This compound (C₈H₅FN₂O₂) is a versatile scaffold that has garnered significant attention in pharmaceutical research.[1] Its rigid bicyclic indazole core, coupled with the strategic placement of a fluorine atom and a carboxylic acid moiety, imparts a unique combination of physicochemical properties that are highly desirable in the design of novel therapeutic agents. The indazole ring system is a "privileged scaffold," meaning it is capable of binding to a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and antiviral effects.[2]

The introduction of a fluorine atom at the 6-position is a deliberate design element. Fluorine, with its high electronegativity and small steric footprint, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4] This often translates to improved pharmacokinetic profiles and enhanced biological activity.[4][5] The carboxylic acid group at the 3-position provides a crucial handle for synthetic modifications, allowing for the facile introduction of various pharmacophores, and also serves as a key interaction point with biological targets, often through hydrogen bonding or ionic interactions.

This guide will delve into the detailed molecular structure of this compound, its spectroscopic signature, a robust synthetic protocol, and the rationale behind its use in drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a planar bicyclic system consisting of a fused benzene and pyrazole ring. The fluorine atom is substituted at the 6-position of the benzene ring, and the carboxylic acid group is attached to the 3-position of the pyrazole ring.

Predicted Solid-State Structure and Intermolecular Interactions

While a specific single-crystal X-ray structure for this compound is not publicly available, we can infer its solid-state behavior from crystallographic studies of closely related compounds, such as 6-fluoro-1H-indole-3-carboxylic acid.[6] It is anticipated that in the solid state, this compound molecules will form hydrogen-bonded dimers through their carboxylic acid moieties. These dimers are likely to be further linked by N-H···O hydrogen bonds and potentially π–π stacking interactions between the aromatic indazole rings, creating a stable, three-dimensional crystal lattice.[6] The planarity of the indazole ring system is a key feature, influencing how the molecules pack in the crystal and interact with biological macromolecules.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₅FN₂O₂ | [1][7] |

| Molecular Weight | 180.14 g/mol | [1][7] |

| CAS Number | 129295-30-3 | [7] |

| Appearance | White to light yellow crystalline solid | [8] |

| Melting Point | Decomposes at approximately 290 °C | [1] |

| Solubility | Low solubility in water; soluble in organic solvents like alcohols and ethers. | [8] |

Spectroscopic Characterization

Detailed experimental spectra for this compound are not readily found in the public domain. However, based on its structure and data from analogous compounds, we can predict its characteristic spectroscopic features.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons and the acidic protons of the carboxylic acid and the N-H of the indazole ring. The protons on the benzene ring will exhibit splitting patterns influenced by both homo- and heteronuclear (¹⁹F) coupling. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >12 ppm), while the N-H proton of the indazole ring will also be a broad singlet, likely in the range of 13-14 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show eight distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically 165-175 ppm). The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant (¹JCF), which is a characteristic feature. The other aromatic carbons will appear in the typical aromatic region (100-150 ppm), with their chemical shifts influenced by the fluorine and the fused pyrazole ring.

Predicted FT-IR Spectrum

The FT-IR spectrum will be characterized by a very broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching vibration will be observed around 1700-1730 cm⁻¹. The N-H stretch of the indazole ring will likely appear as a medium to sharp band around 3100-3300 cm⁻¹. The C-F stretching vibration will give a strong band in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Predicted Mass Spectrum

In an electrospray ionization mass spectrum (ESI-MS), the molecule is expected to show a prominent [M-H]⁻ ion in negative mode at m/z 179.02, corresponding to the deprotonated carboxylate. In positive mode, the [M+H]⁺ ion at m/z 181.04 would be observed.

Synthesis of this compound: A Step-by-Step Protocol

A robust and reproducible synthesis of this compound can be achieved in a two-step process starting from the commercially available 6-fluoroindole. The first step involves the nitrosation of 6-fluoroindole to form 6-fluoro-1H-indazole-3-carboxaldehyde. The subsequent step is the oxidation of this aldehyde to the desired carboxylic acid.

Step 1: Synthesis of 6-Fluoro-1H-indazole-3-carboxaldehyde

This procedure is adapted from a known method for the synthesis of indazole-3-carboxaldehydes from indoles.[9]

Materials:

-

6-Fluoroindole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 6-fluoroindole (1 equivalent) in a suitable solvent such as a mixture of acetic acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (4 equivalents) in water to the cooled solution while stirring.

-

Add hydrochloric acid (2.7 equivalents) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 5 hours.

-

Extract the reaction mixture with ethyl acetate (3 times).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 6-fluoro-1H-indazole-3-carboxaldehyde.

Characterization Data for 6-Fluoro-1H-indazole-3-carboxaldehyde:

-

¹H NMR (300 MHz, acetone-d₆): δ 13.13 (brs, 1H), 10.20 (s, 1H), 8.22 (dd, J = 9.0, 5.0 Hz, 1H), 7.45 (ddd, J = 9.0, 2.0, 0.5 Hz, 1H), 7.20 (ddd, J = 9.5, 9.0, 2.0 Hz, 1H).[9]

-

¹³C NMR (75 MHz, acetone-d₆): δ 187.6, 163.2 (d, J = 244 Hz), 145.2, 142.9 (d, J = 13 Hz), 123.8 (d, J = 11 Hz), 118.5, 114.2 (d, J = 26 Hz), 97.4 (d, J = 27 Hz).[9]

-

HRMS (ESI⁻): calculated for C₈H₄FN₂O, [M − H]⁻ m/z 163.0308, found: 163.0304.[9]

Step 2: Oxidation to this compound

This is a standard oxidation of an aldehyde to a carboxylic acid. Several reagents can be used, with potassium permanganate being a common and effective choice.

Materials:

-

6-Fluoro-1H-indazole-3-carboxaldehyde

-

Potassium permanganate (KMnO₄)

-

Acetone

-

Water

-

Hydrochloric acid (for acidification)

Procedure:

-

Dissolve 6-fluoro-1H-indazole-3-carboxaldehyde (1 equivalent) in acetone.

-

Slowly add a solution of potassium permanganate (1.5 equivalents) in water to the aldehyde solution at room temperature.

-

Stir the reaction mixture at room temperature until the purple color of the permanganate disappears, indicating the completion of the reaction.

-

Filter the reaction mixture to remove the manganese dioxide precipitate.

-

Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain this compound.

Synthetic Workflow Diagram

Caption: Synthetic route to this compound.

Applications in Drug Development: The Rationale for Fluorination

The this compound scaffold is a valuable starting material for the synthesis of a wide range of biologically active molecules. The fluorine atom at the 6-position plays a crucial role in modulating the properties of the final drug candidates.

Modulation of Physicochemical Properties

-

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[4]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block a potential site of metabolism, leading to a longer half-life of the drug in the body.[4]

-

pKa Modification: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, which can influence the ionization state of the molecule at physiological pH and affect its binding to the target.

Enhancement of Biological Activity

The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, which can increase the binding affinity and potency of the drug.[3]

Drug Development Workflow Incorporating this compound

Caption: Drug discovery workflow utilizing the target molecule.

Conclusion

This compound is a strategically designed molecular building block with significant potential in the development of new pharmaceuticals. Its unique combination of a privileged indazole core, a bioisosteric fluorine atom, and a synthetically versatile carboxylic acid handle makes it an attractive starting point for the synthesis of diverse compound libraries. A thorough understanding of its molecular structure, properties, and synthesis is essential for medicinal chemists aiming to leverage this scaffold in their drug discovery programs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. jocpr.com [jocpr.com]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. chembk.com [chembk.com]

- 9. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of 6-fluoro-1H-indazole-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

6-fluoro-1H-indazole-3-carboxylic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid indazole core, combined with the electronic properties of the fluorine atom and the reactive handle of the carboxylic acid, makes it a valuable building block for synthesizing novel therapeutic agents, particularly in oncology and neurology.[1] A thorough understanding of its structural and electronic properties is paramount for its effective use, and this is achieved primarily through spectroscopic analysis.

This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a Senior Application Scientist, my objective is not merely to present data but to provide a cohesive interpretation grounded in fundamental chemical principles. We will explore the causality behind the expected spectral features and outline robust, field-proven protocols for data acquisition. This document is designed for researchers, scientists, and drug development professionals who require a detailed reference for the characterization of this important molecule.

Molecular and Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before delving into its spectroscopic signatures.

| Property | Value | Source |

| Chemical Formula | C₈H₅FN₂O₂ | [2] |

| Molecular Weight | 180.14 g/mol | [2] |

| CAS Number | 129295-30-3 | [2] |

| Appearance | White to light beige crystalline solid | [1] |

| Canonical SMILES | C1=CC2=C(C=C1F)C(=NN2)C(=O)O |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The analysis below is based on established principles of chemical shifts and coupling constants for aromatic and heterocyclic systems.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show four distinct signals: one for the acidic proton of the carboxylic acid, one for the N-H proton of the indazole ring, and three for the aromatic protons on the benzene portion of the core.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| -COOH | 12.0 - 13.5 | Broad Singlet (br s) | N/A | The acidic proton is highly deshielded and often exchanges with trace water, leading to significant broadening.[3][4] |

| N-H | ~11.0 - 12.0 | Broad Singlet (br s) | N/A | The indazole N-H proton is also acidic and subject to broadening. Its chemical shift is solvent-dependent. |

| H-4 | ~8.0 - 8.2 | Doublet of Doublets (dd) | J(H-4, H-5) ≈ 9.0; J(H-4, F-6) ≈ 5.0 | H-4 is ortho to the electron-withdrawing pyrazole ring, shifting it downfield. It exhibits ortho coupling to H-5 and a weaker four-bond coupling to the fluorine at C-6. |

| H-5 | ~7.2 - 7.4 | Triplet of Doublets (td) or ddd | J(H-5, H-4) ≈ 9.0; J(H-5, F-6) ≈ 9.0; J(H-5, H-7) ≈ 2.5 | H-5 shows ortho coupling to both H-4 and the fluorine at C-6 (which behaves like a proton), and a smaller meta coupling to H-7. The similar magnitude of the two ortho couplings may result in a triplet-like pattern further split by H-7. |

| H-7 | ~7.6 - 7.8 | Doublet of Doublets (dd) | J(H-7, F-6) ≈ 8.5; J(H-7, H-5) ≈ 2.5 | H-7 is ortho to the electronegative fluorine atom and meta to H-5, resulting in a downfield shift and characteristic splitting pattern. |

Predicted ¹³C NMR Spectral Data

The carbon spectrum will be defined by the electron-withdrawing effects of the carboxylic acid, the fluorine atom, and the pyrazole ring. A key feature will be the presence of carbon-fluorine (C-F) coupling constants.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Rationale |

| C=O (Carboxylic) | 165 - 175 | Low (if any) | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.[5][6] |

| C-3 | ~140 - 145 | Low (if any) | Attached to the carboxylic acid and part of the pyrazole ring. |

| C-3a | ~122 - 128 | J(C-3a, F-6) ≈ 4-5 | Bridgehead carbon, influenced by both rings. |

| C-4 | ~122 - 126 | J(C-4, F-6) ≈ 4-5 | Shows a small meta C-F coupling. |

| C-5 | ~112 - 116 | J(C-5, F-6) ≈ 20-25 | Ortho to the fluorine, this carbon will exhibit a large C-F coupling constant. |

| C-6 | ~160 - 165 | J(C-6, F-6) ≈ 240-250 (¹JCF) | Directly bonded to fluorine, this carbon is significantly deshielded and shows a very large one-bond C-F coupling. |

| C-7 | ~100 - 105 | J(C-7, F-6) ≈ 25-30 | Ortho to the fluorine, this carbon is shifted upfield due to fluorine's electron-donating resonance effect and shows a large C-F coupling. |

| C-7a | ~140 - 145 | J(C-7a, F-6) ≈ 10-15 | Bridgehead carbon para to the fluorine, showing a moderate C-F coupling. |

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum will provide a direct confirmation of the fluorine's presence and electronic environment.

-

Predicted Chemical Shift (δ, ppm): -110 to -120 (relative to CFCl₃). This range is typical for a fluorine atom attached to an aromatic ring. The exact shift is sensitive to solvent and concentration.[7]

Standard Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the acidic protons are more likely to be observed).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a spectrometer with a minimum field strength of 400 MHz for optimal resolution.

-

Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei.

-

Shim the magnetic field to achieve good homogeneity, using the solvent deuterium lock signal.

-

-

Data Acquisition:

-

¹H NMR: Acquire with a spectral width of ~16 ppm, a 30-degree pulse, and a relaxation delay of 2 seconds. Acquire at least 16 scans for a good signal-to-noise ratio.

-

¹³C NMR: Acquire with proton decoupling. Use a spectral width of ~220 ppm and a relaxation delay of 2-5 seconds. A sufficient number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

-

¹⁹F NMR: Acquire with a spectral width appropriate for aromatic fluorine (~50 ppm) and a relaxation delay of 2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra: ¹H and ¹³C to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Reference ¹⁹F to an external standard like CFCl₃.

-

Integrate the ¹H spectrum and pick peaks for all spectra to determine chemical shifts and coupling constants.

-

Visualization of NMR Correlations

Caption: Predicted NMR assignments for the key nuclei.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in the molecule, particularly the carboxylic acid moiety.

Interpretation of Key IR Absorptions

The IR spectrum is dominated by the characteristic vibrations of the carboxylic acid and the aromatic system.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Strong, Very Broad | This extremely broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer and is a primary identifier for the functional group.[4][8] |

| ~3100 | N-H stretch | Medium, Broad | The N-H stretch of the indazole ring, often appearing on the shoulder of the broader O-H band. |

| ~3050 | Aromatic C-H stretch | Medium | Stretching vibrations of the C-H bonds on the benzene ring. |

| ~1710 | C=O stretch (Carboxylic Acid) | Strong, Sharp | The carbonyl stretch for a hydrogen-bonded dimer. Conjugation with the indazole ring may shift this slightly lower than a typical aliphatic acid.[4] |

| 1620, 1580, 1470 | C=C Aromatic Ring Stretches | Medium to Strong | Characteristic skeletal vibrations of the fused aromatic ring system. |

| ~1250 | C-F stretch | Strong | The C-F bond stretch is typically strong and found in this region of the fingerprint. |

| ~900 - 675 | Aromatic C-H out-of-plane bend | Strong | The substitution pattern on the benzene ring will dictate the exact position of these bands. |

Standard Protocol for IR Data Acquisition (Solid Sample)

The thin solid film method is rapid, avoids interference from mulling agents, and is highly recommended for teaching and research labs.[1][9]

-

Sample Preparation (Thin Solid Film):

-

Place a few milligrams (5-10 mg) of the solid sample into a small vial.

-

Add a few drops of a volatile solvent in which the compound is soluble (e.g., acetone or methylene chloride) and mix to dissolve.[9]

-

Using a pipette, place one drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to fully evaporate in a fume hood. A thin, even film of the solid compound should be visible. If the film is too thin, add another drop.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Place the salt plate with the sample film into the spectrometer's sample holder.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

Label the significant peaks corresponding to the key functional groups.

-

Visualization of IR Sample Preparation Workflow

Caption: Workflow for thin film solid IR sample preparation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a suitable technique for this relatively small and stable molecule.

Predicted Fragmentation Pathway (Electron Ionization)

In EI-MS, a high-energy electron beam bombards the molecule, causing ionization and subsequent fragmentation. This is a "hard" ionization technique that yields structurally informative fragments.[10][11]

| m/z (Nominal) | Proposed Fragment | Fragmentation Pathway | Rationale |

| 180 | [M]⁺˙ (Molecular Ion) | Ionization of the parent molecule | The molecular ion peak is expected to be reasonably intense due to the stability of the aromatic system. Its mass confirms the molecular weight. |

| 163 | [M - OH]⁺ | Loss of a hydroxyl radical (•OH) | A common fragmentation pathway for carboxylic acids.[5] |

| 135 | [M - COOH]⁺ or [M - H₂O - CO]⁺ | Loss of a carboxyl radical (•COOH) or sequential loss of water and carbon monoxide | Decarboxylation is a characteristic fragmentation. The resulting ion corresponds to the 6-fluoro-1H-indazole cation. |

| 108 | [C₆H₃FN]⁺˙ | Loss of HCN from the [M - COOH]⁺ fragment | Fragmentation of the pyrazole ring is a common pathway for indazoles. |

Standard Protocol for EI-MS Data Acquisition

-

Sample Introduction:

-

For a pure, solid sample, a direct insertion probe is ideal. Place a small amount of the sample (<1 mg) into a capillary tube and insert it into the probe.

-

Alternatively, if coupled with Gas Chromatography (GC-MS), dissolve the sample in a suitable volatile solvent and inject it into the GC inlet. The GC will separate the compound before it enters the MS source.[11]

-

-

Ion Source Conditions:

-

Set the electron energy to the standard 70 eV. This high energy ensures reproducible fragmentation patterns that are comparable to library spectra.[10]

-

Heat the ion source to a temperature sufficient to vaporize the sample without causing thermal decomposition (e.g., 200-250 °C).

-

-

Mass Analysis:

-

Scan a mass range appropriate for the compound, for example, from m/z 40 to 300, to ensure capture of the molecular ion and all significant fragments.

-

Use a mass analyzer (e.g., quadrupole, ion trap, or time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

-

Data Analysis:

-

Identify the molecular ion peak [M]⁺˙ to confirm the molecular weight.

-

Analyze the major fragment ions and propose fragmentation pathways consistent with the known structure.

-

Compare the resulting spectrum to spectral libraries if available.

-

Visualization of Predicted MS Fragmentation

Caption: Key fragmentation steps for the molecular ion.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework and the influence of the fluorine substituent. IR spectroscopy offers unambiguous confirmation of the critical carboxylic acid functional group. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. The predictive data and standardized protocols within this guide serve as a robust framework for the successful characterization of this molecule, enabling its confident application in research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scbt.com [scbt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. colorado.edu [colorado.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. Electron ionization - Wikipedia [en.wikipedia.org]

The Strategic Role of 6-Fluoro-1H-indazole-3-carboxylic Acid in Modern Drug Discovery: A Technical Guide

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the indazole ring system stands out as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to a variety of biological targets with high affinity.[1] The strategic incorporation of a fluorine atom at the 6-position of the indazole core, coupled with a carboxylic acid at the 3-position, gives rise to 6-fluoro-1H-indazole-3-carboxylic acid, a molecule of significant interest in contemporary drug discovery.[2] This technical guide provides an in-depth exploration of the biological significance of this compound, focusing on its role as a critical building block in the development of targeted therapeutics, particularly in the realms of oncology and neurology.[2] While the intrinsic biological activity of the core molecule is a subject of ongoing investigation, its true power lies in its utility as a versatile synthetic intermediate for a new generation of potent and selective drug candidates.

The fluorine substituent is not merely an incidental modification; it is a deliberate strategic choice. The unique physicochemical properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a drug molecule.[2] This guide will delve into the practical applications of this compound, providing detailed methodologies for the synthesis of its derivatives and the subsequent evaluation of their biological activity.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in drug discovery workflows.

| Property | Value | Source |

| Molecular Formula | C₈H₅FN₂O₂ | [3] |

| Molecular Weight | 180.14 g/mol | [3] |

| Appearance | White to light beige crystalline powder | [2] |

| CAS Number | 129295-30-3 | [3] |

| Melting Point | ~290 °C (decomposes) | [2] |

| Solubility | Low solubility in water; soluble in organic solvents such as alcohols and ethers. | [4] |

Synthetic Pathways to Bioactive Derivatives

The primary utility of this compound lies in its role as a versatile starting material for the synthesis of a diverse array of bioactive molecules. The carboxylic acid moiety serves as a convenient handle for amide bond formation, a cornerstone of medicinal chemistry.

General Protocol for the Synthesis of 1H-Indazole-3-Carboxamide Derivatives

This protocol outlines a general and robust method for the synthesis of 1H-indazole-3-carboxamide derivatives, which are frequently investigated for their therapeutic potential.

Objective: To couple this compound with a variety of primary or secondary amines to generate a library of amide derivatives.

Materials:

-

This compound

-

Substituted aryl or aliphatic amine of interest

-

N,N-Dimethylformamide (DMF)

-

1-Hydroxybenzotriazole (HOBT)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Triethylamine (TEA)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

-

Activation of Carboxylic Acid: To the solution from step 1, add HOBT (1.2 equivalents) and EDC·HCl (1.2 equivalents). Stir the reaction mixture at room temperature for 15-30 minutes. This step activates the carboxylic acid for nucleophilic attack.

-

Amine Addition: Add the desired substituted amine (1 equivalent) and TEA (3 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1H-indazole-3-carboxamide derivative.

Biological Evaluation of this compound Derivatives

The true measure of the utility of this scaffold lies in the biological activity of its derivatives. A suite of in vitro assays is typically employed to characterize the potency and mechanism of action of newly synthesized compounds.

Enzymatic Assays: Probing Kinase Inhibition

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[5]

This protocol provides a framework for assessing the inhibitory activity of synthesized compounds against a specific kinase of interest.

Objective: To determine the IC₅₀ value of a test compound against a target kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

Adenosine triphosphate (ATP)

-

Test compound (solubilized in DMSO)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add 1 µL of the diluted test compound or a DMSO control.

-

Enzyme Addition: Add 2 µL of the kinase solution to each well.

-

Initiation of Reaction: Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Generation (using ADP-Glo™):

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Assays: Assessing Cellular Effects

Beyond enzymatic activity, it is crucial to evaluate the effects of compounds on living cells to understand their therapeutic potential and potential toxicity.

This assay determines the effect of a compound on the growth and viability of cancer cell lines.

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a test compound.

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer)

-

Complete cell culture medium

-

Test compound (solubilized in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well clear-bottom, opaque-walled microplates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a DMSO-only control.

-

Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent viability for each compound concentration relative to the DMSO control. Determine the GI₅₀ value using a non-linear regression analysis.

This assay determines if the compound induces programmed cell death.

Objective: To quantify the induction of apoptosis by a test compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (solubilized in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Conclusion and Future Perspectives

This compound has firmly established itself as a cornerstone in the synthesis of targeted therapeutics. Its unique combination of a privileged indazole scaffold, a bioactivity-enhancing fluorine atom, and a versatile carboxylic acid handle makes it an invaluable tool for medicinal chemists. While the intrinsic biological activity of the parent molecule warrants further investigation, its role as a key synthetic intermediate is undisputed. The methodologies outlined in this guide provide a robust framework for the synthesis and biological evaluation of its derivatives, paving the way for the discovery of novel drug candidates with improved efficacy and safety profiles. As our understanding of the molecular drivers of disease continues to evolve, the strategic application of scaffolds like this compound will undoubtedly remain at the forefront of innovative drug discovery.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Core: A Technical Guide to the Mechanistic Potential of 6-Fluoro-1H-indazole-3-carboxylic Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-1H-indazole-3-carboxylic acid is a key heterocyclic compound increasingly recognized not as a therapeutic agent in its own right, but as a privileged scaffold in medicinal chemistry. Its true value lies in its role as a versatile building block for the synthesis of novel bioactive molecules, particularly in the fields of oncology and neurology.[1] This technical guide moves beyond a singular mechanism of action to explore the compound's strategic importance. We will dissect the physicochemical contributions of its constituent parts—the indazole core, the fluorine substituent, and the carboxylic acid moiety—and survey the landscape of biological targets modulated by its derivatives. This document serves as a roadmap for researchers looking to leverage this scaffold in the design and development of next-generation therapeutics.

Deconstructing the Scaffold: The Physicochemical and Pharmacological Advantages

The therapeutic potential of molecules derived from this compound stems from the unique combination of its three key structural features. Understanding the role of each component is critical to appreciating its utility in drug design.

The Indazole Nucleus: A Privileged Heterocycle

The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone of many pharmacologically active compounds.[2][3][4][5] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating specific interactions with biological targets. Indazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects.[2][5][6] FDA-approved drugs such as axitinib and niraparib, which are used to treat renal cell carcinoma and ovarian cancer respectively, feature the indazole core, underscoring its clinical significance.[3]

The Strategic Role of Fluorine Substitution